molecular formula C17H16N2O5S B2784216 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 481686-90-2

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2784216
CAS No.: 481686-90-2
M. Wt: 360.38
InChI Key: BKBILOAPTOSGRM-UHFFFAOYSA-N
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Description

This compound, with its intricate molecular structure, has intrigued researchers for its potential applications in diverse fields. Its framework comprises benzothiazole fused with an acetamide group, giving it distinctive properties that make it relevant for scientific study.

Preparation Methods

Synthetic routes for this compound often involve multi-step organic synthesis. The typical starting materials might include substituted benzothiazole and acetamide derivatives. A crucial step in the synthesis is the introduction of the sulfone group, usually through oxidation reactions. The overall process requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity. In industrial settings, large-scale production might employ batch reactors with optimized conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: : The compound can be further oxidized to produce various sulfone derivatives.

  • Reduction: : In the presence of reducing agents, it may convert to sulfide analogs.

  • Substitution: : The aromatic ring in the benzothiazole can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions for these reactions might include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents or nucleophiles for substitution. The major products formed from these reactions include various functionalized benzothiazole derivatives, which can be further studied for their chemical properties and applications.

Scientific Research Applications

In chemistry, it serves as a precursor or intermediate in the synthesis of complex molecules. Its unique structure makes it valuable in the design of new compounds with potential biological activity. In biology and medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in targeting diseases involving aberrant sulfone metabolism. The compound’s ability to interact with biological macromolecules opens avenues for drug discovery and development. In industry, it may be used as a building block for materials with specific properties, such as pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action often involves interaction with specific molecular targets. For example, the sulfone group might interact with enzymes or receptors in a biological system, modulating their activity. The benzothiazole moiety can be involved in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context, requiring detailed mechanistic studies to elucidate these interactions.

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, this compound stands out due to the presence of the sulfone group, which imparts distinct chemical and biological properties. Similar compounds include 2-(benzothiazol-2-yl)-acetamide and N-(2-methoxybenzyl)acetamide, each with their unique set of applications and properties. The sulfone group in 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide enhances its reactivity and potential for interaction with biological targets, making it a compound of particular interest.

There you go—a deep dive into the fascinating world of this compound!

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-14-8-4-2-6-12(14)10-18-16(20)11-19-17(21)13-7-3-5-9-15(13)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBILOAPTOSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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